molecular formula C26H29ClN2O B4570879 [7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE

[7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE

Cat. No.: B4570879
M. Wt: 421.0 g/mol
InChI Key: CJUWHYLMZIBTKA-UHFFFAOYSA-N
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Description

[7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE is a useful research compound. Its molecular formula is C26H29ClN2O and its molecular weight is 421.0 g/mol. The purity is usually 95%.
The exact mass of the compound 7-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethylphenyl)-8-methylquinoline is 420.1968412 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and related heterocycles, including compounds similar to 7-chloro-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-2-(4-ethylphenyl)-8-methylquinoline, has demonstrated promising antimicrobial activity against various pathogenic strains of bacteria and fungi. The synthesis of these compounds involves the treatment of specific intermediates with α-halo carbonyl compounds, leading to a series of novel heterocycles that have shown effectiveness as antimicrobial agents (Zaki et al., 2019).

Organic Synthesis Applications

Another study focused on the synthesis of novel substituted dibenzonaphthyridines, showcasing the versatility of quinoline derivatives in the construction of complex organic molecules. The process involves the reaction of 4-chloro-2-methylquinolines with various reagents, leading to a range of dibenzonaphthyridines. This highlights the role of chloroquinoline derivatives in facilitating the development of new organic compounds with potential applications in medicinal chemistry and material science (Manoj & Prasad, 2009).

Catalytic Applications

The study of chromium aryl complexes with N-donor ligands, including piperidinyl quinoline derivatives, has uncovered their efficacy as catalyst precursors for the selective trimerization of ethylene. This research provides insights into the synthesis of organochromium complexes and their application in catalyzing ethylene to produce valuable hydrocarbon products, underscoring the importance of quinoline derivatives in industrial catalysis (Ronellenfitsch et al., 2014).

Chemical Structure and Properties

The determination of the crystal structure and analysis of molecular properties of compounds like methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate has contributed to a deeper understanding of the structural characteristics of chloroquinoline derivatives. Studies in this area facilitate the exploration of intermolecular interactions and the potential for these compounds to form the basis of new materials or drugs (Mague et al., 2017).

Properties

IUPAC Name

[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O/c1-5-19-6-8-20(9-7-19)24-13-22(21-10-11-23(27)18(4)25(21)28-24)26(30)29-14-16(2)12-17(3)15-29/h6-11,13,16-17H,5,12,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWHYLMZIBTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
Reactant of Route 4
Reactant of Route 4
[7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
Reactant of Route 5
Reactant of Route 5
[7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
Reactant of Route 6
Reactant of Route 6
[7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.